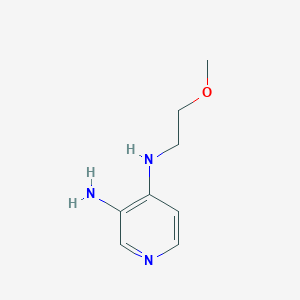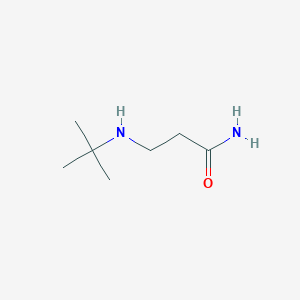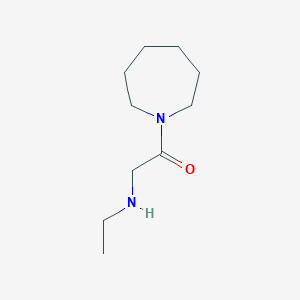![molecular formula C10H14N2O B1517090 [2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine CAS No. 1021024-16-7](/img/structure/B1517090.png)
[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine, also known as CPMPM, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless to yellowish-brown solid that is soluble in water and organic solvents. CPMPM is a versatile compound that has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
The compound has been identified as a potential inhibitor of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This activity is crucial because protein kinases are involved in controlling cell growth, division, and death. Therefore, inhibitors like “[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine” can be used in cancer research to control the proliferation of cancer cells .
Design of New Heteroaromatic Compounds
Researchers are focused on the design and synthesis of new heteroaromatic compounds with potential protein kinases inhibitory potencies. “[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine” serves as a scaffold for developing new compounds that could act as selective inhibitors for specific kinases .
Molecular Shape Studies
The planarity of heterocyclic systems like “[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine” is essential for their activity as kinase inhibitors. Studies involving this compound help in understanding the role of molecular shape in biological interactions and drug design .
Pharmaceutical Intermediates Synthesis
This compound is also valuable as an intermediate in the synthesis of aromatic ketones, which are important in pharmaceutical manufacturing. The process involves the transformation of diarylmethane to aromatic ketones, which are key components in various drugs .
Copper-Catalyzed Reactions
In the field of organic chemistry, “[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine” is used in copper-catalyzed reactions to synthesize pyridin-2-yl-methanones from pyridin-2-yl-methanes. This method is significant because it provides a more environmentally friendly approach to oxidation reactions .
Water-Involving Oxidation Reactions
The compound is part of studies exploring new insights for water-involving oxidation reactions. These reactions are important for developing sustainable chemical processes that minimize the use of hazardous oxidants .
Eigenschaften
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-6-9-3-4-12-10(5-9)13-7-8-1-2-8/h3-5,8H,1-2,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWPAYLBIFAQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1517013.png)
![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B1517016.png)








![1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1517029.png)